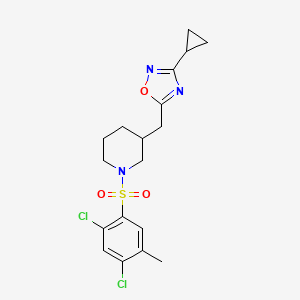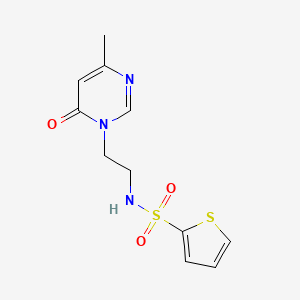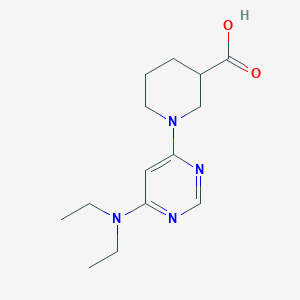![molecular formula C20H22ClN3O3 B2741645 2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one CAS No. 2310206-03-0](/img/structure/B2741645.png)
2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and neurodegeneration. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and neurodegeneration. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. In addition, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one in lab experiments is its potential as a therapeutic agent. The compound has been shown to have activity against a range of cancer cell lines and neurodegenerative diseases, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one. One direction is the investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of this compound in vivo. Another direction is the investigation of its mechanism of action. Further studies are needed to fully understand how this compound inhibits the activity of certain enzymes and its antioxidant and anti-inflammatory properties. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in scientific research.
Synthesemethoden
The synthesis method for 2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one involves several steps. The first step is the reaction of 5-chloro-2-methoxybenzoic acid with piperidine to form 1-(5-chloro-2-methoxybenzoyl)piperidine. This intermediate is then reacted with cyclopropylamine to form 2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one has been studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further study. The compound has been shown to have activity against a range of cancer cell lines, making it a potential anti-cancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-27-18-6-4-14(21)12-16(18)20(26)23-10-8-15(9-11-23)24-19(25)7-5-17(22-24)13-2-3-13/h4-7,12-13,15H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLFVPBPPJXMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-[(3-Ethynyl-5-fluorosulfonyloxybenzoyl)amino]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B2741568.png)
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2741572.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2741575.png)



![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2741582.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2741583.png)

